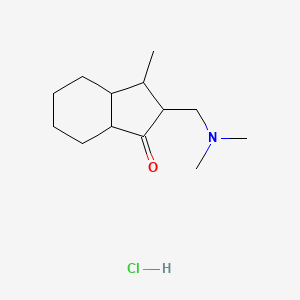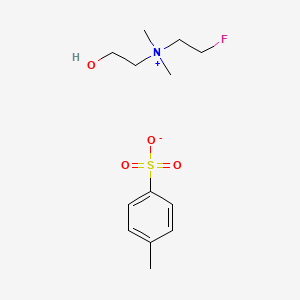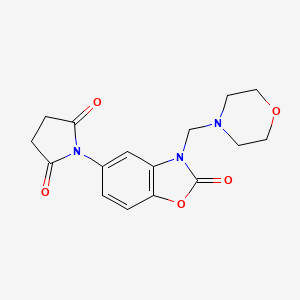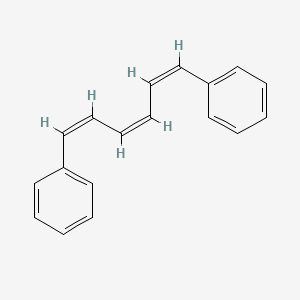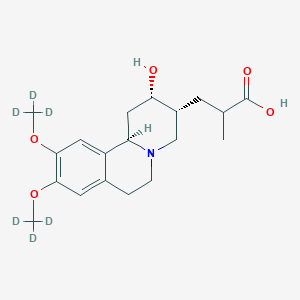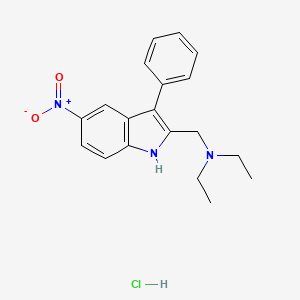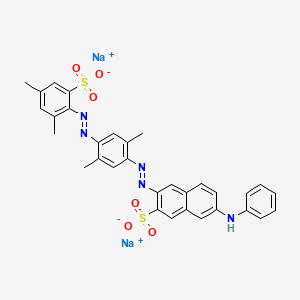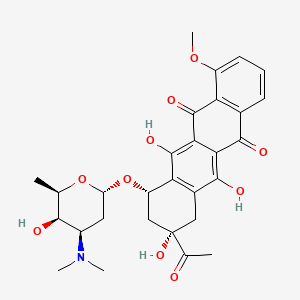
2,5-Dimethoxy-4-butylamphetamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-butylamphetamine hydrochloride is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound is known for its strong binding affinity to the 5-HT2A receptor but does not produce significant hallucinogenic effects in humans .
Métodos De Preparación
The synthesis of 2,5-Dimethoxy-4-butylamphetamine hydrochloride involves several steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Reductive Amination: The ketone undergoes reductive amination with ammonia or a primary amine to form the amine.
Final Product: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-butylamphetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone back to the alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-butylamphetamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their structure-activity relationships.
Biology: The compound is used to study the binding affinity and activity at serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Research into its potential therapeutic effects and side effects is ongoing, although it is not currently used clinically.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-butylamphetamine hydrochloride involves its interaction with the 5-HT2A receptor. It has a strong binding affinity to this receptor but acts as an antagonist or weak partial agonist, meaning it does not produce significant hallucinogenic effects. The molecular targets and pathways involved include the serotonin receptor signaling pathways, which are crucial for its psychoactive effects .
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-butylamphetamine hydrochloride can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): A potent hallucinogen with strong 5-HT2A receptor agonist activity.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another hallucinogen with similar receptor activity but different potency and duration.
2,5-Dimethoxy-4-propylamphetamine (DOPR): Similar in structure but with varying psychoactive effects.
The uniqueness of this compound lies in its strong receptor binding affinity without producing significant hallucinogenic effects, making it a valuable compound for studying receptor interactions and structure-activity relationships .
Propiedades
Número CAS |
54749-54-1 |
|---|---|
Fórmula molecular |
C15H26ClNO2 |
Peso molecular |
287.82 g/mol |
Nombre IUPAC |
1-(4-butyl-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-6-7-12-9-15(18-4)13(8-11(2)16)10-14(12)17-3;/h9-11H,5-8,16H2,1-4H3;1H |
Clave InChI |
SLWGQMRVDPWWOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



